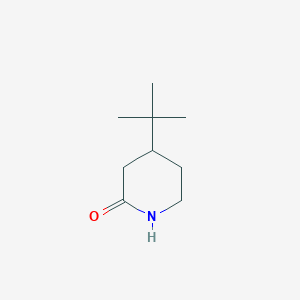
4-Tert-butylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Tert-butylpiperidin-2-one” is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of “4-Tert-butylpiperidin-2-one” involves various methods. One method involves the use of Hg (II)-EDTA in dichloromethane for 13 hours at a pH of 8.0, yielding an 81% product . Another method involves the use of sodium tetrahydroborate and Hg (II)-EDTA in CH2Cl2 at a pH of 9.85, under reflux conditions .
Molecular Structure Analysis
The molecular structure of “4-Tert-butylpiperidin-2-one” consists of 9 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving “4-Tert-butylpiperidin-2-one” are complex and varied. For example, one reaction involves the use of formic acid and hydroxylamine-o-sulphonic acid at temperatures ranging from 0 to 100℃ in an inert atmosphere .
Physical And Chemical Properties Analysis
The physical properties of “4-Tert-butylpiperidin-2-one” include a molecular weight of 155.24 and a melting point of 134-138°C . Its chemical properties are not explicitly mentioned in the search results.
Scientific Research Applications
Agrochemicals and Pest Control
Researchers explore the use of this compound in agrochemicals, particularly as a building block for insecticides and fungicides. Its piperidine scaffold can be modified to enhance bioactivity against pests and pathogens.
For more details, you can find information about 4-tert-butylpiperidin-2-one on Sigma-Aldrich’s website . Additionally, you might find the review article on piperidine derivatives in the International Journal of Molecular Sciences interesting . And if you’re curious about its chemical properties, Ambeed provides detailed analytical data . 📚
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a complex manner, leading to changes in cellular processes
Biochemical Pathways
Given the lack of specific target information, it is challenging to predict the exact pathways this compound might influence .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .
properties
IUPAC Name |
4-tert-butylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)7-4-5-10-8(11)6-7/h7H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYVLDBIHEGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

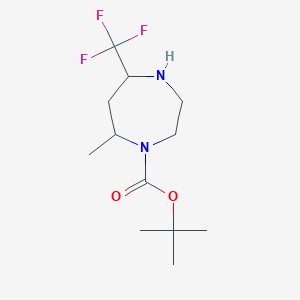

![5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2485368.png)
![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)
![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)


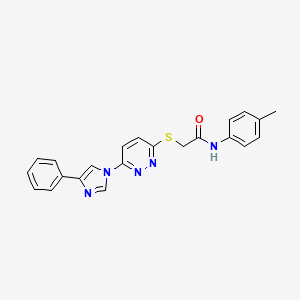
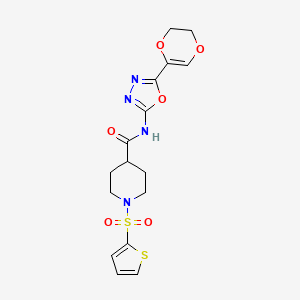
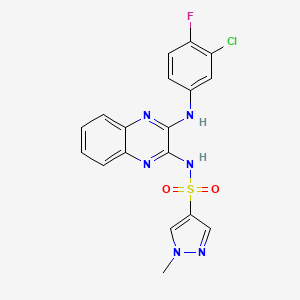
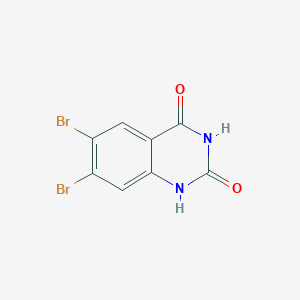
![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2485382.png)
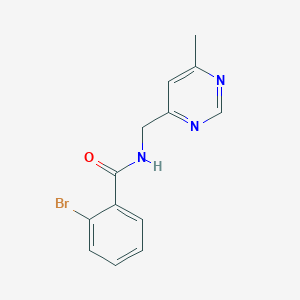
![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)